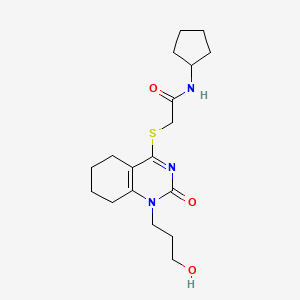
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O3S |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 941888-16-0 |
| IUPAC Name | This compound |
N-cyclopentyl derivatives have been studied for their ability to interact with various biological targets. The thioacetamide moiety is known for its role in mediating biological responses through enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures exhibit anticancer and antibacterial properties by disrupting cellular processes in target organisms.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable anticancer activity. A study reported that related compounds selectively inhibited the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The compound's log GI(50) values for HOP-92 and U251 cell lines were reported as -6.01 and -6.00 respectively, indicating potent activity against these cancer types .
Antibacterial Activity
The compound has also shown promising antibacterial effects. In a comparative study of synthesized compounds with similar structures, it was found that certain derivatives inhibited the growth of pathogenic bacteria effectively. The structure–activity relationship (SAR) analysis revealed that modifications in the thio group significantly influenced antibacterial potency .
Bioluminescence Inhibition
Additionally, N-cyclopentyl derivatives were tested for their ability to inhibit bioluminescence in Photobacterium leiognathi, a model organism used to assess environmental toxicity and microbial interactions. The inhibition of bioluminescence suggests potential applications in environmental monitoring and microbial ecology .
Case Studies
Case Study 1: Anticancer Efficacy
A research team synthesized a series of thioacetamides and evaluated their anticancer properties. Among them, N-cyclopentyl derivatives exhibited selective cytotoxicity towards specific cancer cell lines. The study concluded that structural modifications could enhance therapeutic efficacy against resistant cancer phenotypes .
Case Study 2: Antibacterial Screening
In another investigation focusing on antibacterial activity, N-cyclopentyl derivatives were screened against various bacterial strains. Results indicated significant inhibition of Gram-positive bacteria compared to Gram-negative strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .
属性
IUPAC Name |
N-cyclopentyl-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-11-5-10-21-15-9-4-3-8-14(15)17(20-18(21)24)25-12-16(23)19-13-6-1-2-7-13/h13,22H,1-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUASDMJUZJJMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














